molecular formula C19H16F2O6 B021879 ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate CAS No. 143157-22-6

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

Cat. No. B021879
M. Wt: 378.3 g/mol
InChI Key: PRZDMMRKPZAYHW-QOYAAKSSSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, including radical addition, alkyloxy bond cleavage, acid-catalyzed lactonisation, and dehydrofluorination. For instance, 5-alkyl-3,4-difluorofuran-2(5H)-ones have been synthesized starting with radical addition of ethers to methyl 2,3,3-trifluoroprop-2-enoate, showcasing a method that could potentially be adapted for synthesizing the target compound (Hajduch et al., 2014).

Molecular Structure Analysis

The molecular structure of furan derivatives and related compounds can be elucidated through methods like X-ray crystallography, IR, ESI-MS, and NMR spectroscopy. Studies often reveal complex interactions, such as intramolecular hydrogen bonds, that influence the compound's stability and reactivity (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving furan derivatives vary widely, depending on the functional groups present. Reactions can include condensation, cyclization, and reactions with ethyl diazoacetate to form tricyclic adducts, highlighting the compound's potential versatility in synthetic chemistry (Mara et al., 1982).

Physical Properties Analysis

While specific studies on the physical properties of the target compound are scarce, related research indicates that properties such as melting point, boiling point, solubility, and crystallinity can be significantly influenced by the presence of difluoro groups and the compound's overall molecular structure.

Chemical Properties Analysis

The chemical properties of furan derivatives, including reactivity, stability, and interaction with other molecules, are closely linked to their molecular structure. For example, the presence of benzoyloxy and difluoro groups can affect the compound's acidity, basicity, and susceptibility to nucleophilic attacks. The synthesis and transformations of similar compounds suggest potential reactivity pathways and chemical behaviors that the target compound might exhibit (Ornik et al., 1990).

properties

IUPAC Name

[(2R,3R)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDMMRKPZAYHW-QOYAAKSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

CAS RN

143157-22-6
Record name α-D-erythro-Pentofuranose, 2-deoxy-2,2-difluoro-, 3,5-dibenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
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((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
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((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
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((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
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((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
Reactant of Route 6
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

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